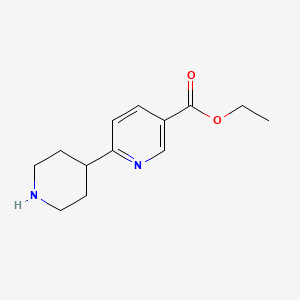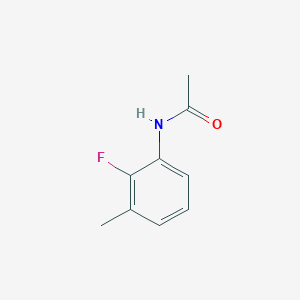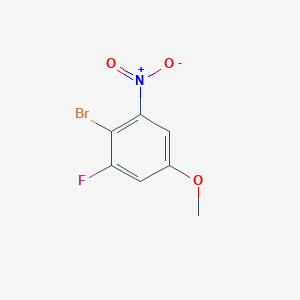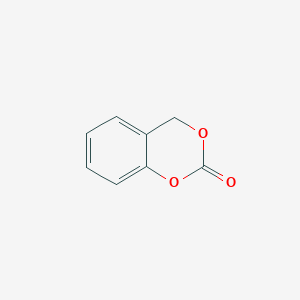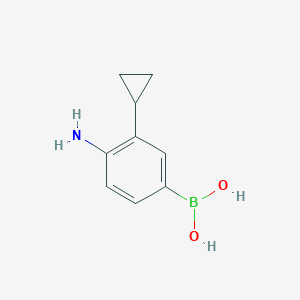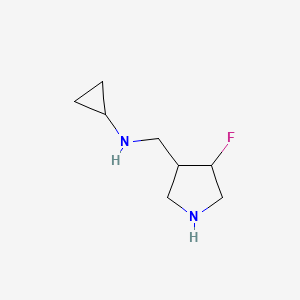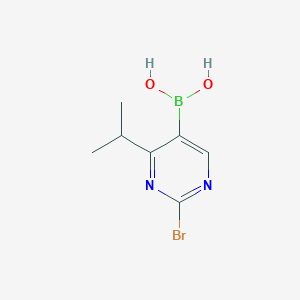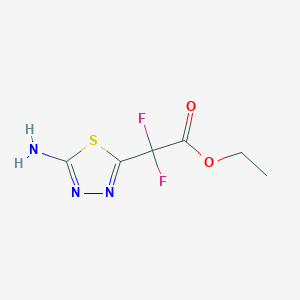![molecular formula C9H16O2 B14067390 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol CAS No. 102764-92-1](/img/structure/B14067390.png)
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol typically involves the reaction of 4-methylpentan-2-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The alkyne group in this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The ether linkage can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alkanes or alkenes.
Substitution: Various substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne group can participate in click chemistry reactions, while the ether linkage can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having an alkyne and ether group but differs in the presence of a silicon atom.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and ether group but has a more complex aromatic structure.
Uniqueness: 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is unique due to its simple yet versatile structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
102764-92-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-methyl-4-prop-2-ynoxypentan-2-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-11-9(3,4)7-8(2)10/h1,8,10H,6-7H2,2-4H3 |
Clave InChI |
RTZXFUMWGVHQKV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


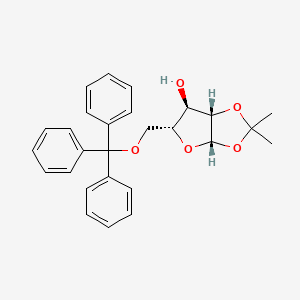
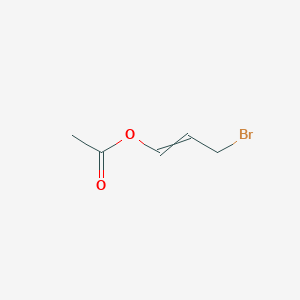
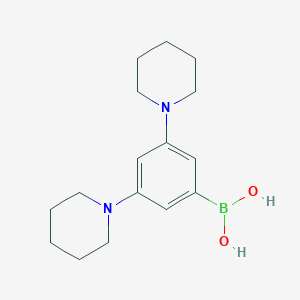
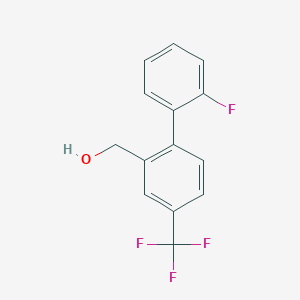
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
